5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride
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Overview
Description
5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride: is a chemical compound with the molecular formula C14H15Cl2NO2 . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by its unique structure, which includes a chloro-substituted aniline group and an ethoxyphenoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride typically involves the reaction of 5-chloro-2-nitroaniline with 4-ethoxyphenol under specific conditions. The nitro group is then reduced to an amine, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming various oxidized derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine, which is a crucial step in the synthesis of the compound.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon and hydrogen gas are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chloro group.
Major Products:
Oxidation: Oxidized derivatives of the aniline moiety.
Reduction: 5-Chloro-2-(4-ethoxyphenoxy)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, it is used in the study of enzyme interactions and protein modifications. Its ability to interact with specific proteins makes it useful in proteomics research .
Medicine: Its structure allows for modifications that can lead to the discovery of new drug candidates .
Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
- 5-Chloro-2-(4-methoxyphenoxy)aniline hydrochloride
- 5-Chloro-2-(4-propoxyphenoxy)aniline hydrochloride
- 5-Chloro-2-(4-butoxyphenoxy)aniline hydrochloride
Comparison: Compared to its analogs, 5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride has a unique ethoxy group that influences its chemical reactivity and biological activity. The presence of the ethoxy group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its methoxy, propoxy, and butoxy counterparts .
Properties
IUPAC Name |
5-chloro-2-(4-ethoxyphenoxy)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2.ClH/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16;/h3-9H,2,16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCLIYFJEYDTHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24830404 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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